Isovaline, 3-fluoro- (9CI)
Description
3-Fluoro-Isovaline (9CI) is a fluorinated derivative of isovaline, a non-proteinogenic branched-chain amino acid. Isovaline derivatives are characterized by a central chiral carbon with a carboxyl group, amino group, and substituents (e.g., methyl, hydroxy, or fluoro groups) on the β-carbon. The introduction of fluorine at the 3-position likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
122008-07-5 |
|---|---|
Molecular Formula |
C5H10FNO2 |
Molecular Weight |
135.1368032 |
Synonyms |
Isovaline, 3-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Key Properties |
|---|---|---|---|---|---|
| 3-Fluoro-Isovaline (9CI) | Not provided | C5H10FNO2 (inferred) | ~135.1 (inferred) | 3-Fluoro | High electronegativity, metabolic stability |
| D-Isovaline, 3-Hydroxy- (9CI) | 775541-31-6 | C6H13NO3 | 147.17 | 3-Hydroxy | Polar, prodrug potential |
| 3-Fluoro-L-Tyrosine | Not provided | C9H10FNO3 | 211.18 | 3-Fluoro (aromatic) | UV activity, enzyme resistance |
| L-Isovaline, 3,3-Dimethyl- | 151212-89-4 | C7H15NO2 | 145.20 | 3,3-Dimethyl | Steric hindrance, reduced bioavailability |
Research Implications and Challenges
- Synthesis : Fluorination at the 3-position of isovaline may require specialized reagents, as seen in fluorinated benzonitrile synthesis (e.g., using KF or fluorinating agents under anhydrous conditions) .
- Biological Activity : Fluorine’s impact on conformation, as observed in imide derivatives (), suggests that 3-Fluoro-Isovaline may exhibit unique binding modes in enzyme inhibition or receptor interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Fluoro-isovaline, and how can their efficiency be methodologically compared?
- Methodological Answer : Comparative analysis of synthetic routes requires factorial design to evaluate variables such as reaction temperature, catalysts, and solvent systems. Pre-experimental designs (e.g., one-shot case studies) can preliminarily assess yield and purity, while full factorial designs enable systematic optimization . For example:
| Variable | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Catalyst (Type) | Pd/C | Ni | 75 vs. 62 |
| Temperature (°C) | 80 | 100 | 68 vs. 72 |
Theoretical frameworks (e.g., transition-state theory) guide mechanistic interpretations of efficiency disparities .
Q. What spectroscopic techniques are most effective for characterizing 3-Fluoro-isovaline, and what methodological considerations ensure accuracy?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools. For NMR, solvent choice (e.g., DMSO-d6 vs. CDCl3) impacts peak resolution due to fluorine’s electronegativity. Isotopic labeling (e.g., ¹⁹F) enhances specificity in MS analysis. Cross-validation with X-ray crystallography resolves stereochemical ambiguities .
Q. How can researchers assess the stability of 3-Fluoro-isovaline under various conditions, and what experimental designs are appropriate?
- Methodological Answer : Accelerated stability testing under controlled humidity, temperature, and pH conditions follows ICH guidelines. A split-plot design isolates degradation pathways:
| Factor | Subplot 1 (25°C) | Subplot 2 (40°C) |
|---|---|---|
| pH 3 | 98% purity | 85% purity |
| pH 7 | 99% purity | 92% purity |
High-Performance Liquid Chromatography (HPLC) monitors degradation products, with kinetic modeling (Arrhenius equation) predicting shelf life .
Advanced Research Questions
Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of 3-Fluoro-isovaline?
- Methodological Answer : Density Functional Theory (DFT) simulations model fluorine’s inductive effects on reaction pathways. Coupling with Molecular Dynamics (MD) simulations predicts solvation behavior. Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions. AI-driven platforms (e.g., COMSOL Multiphysics) optimize parameter selection for hybrid models .
Q. What strategies resolve contradictions in reported biological activities of 3-Fluoro-isovaline across studies?
- Methodological Answer : Systematic reviews with meta-analysis aggregate data, adjusting for variables like cell line heterogeneity or assay sensitivity. Contradictions are analyzed via subgroup analysis:
| Study | IC₅₀ (μM) | Cell Line | Assay Type |
|---|---|---|---|
| Smith et al. 2023 | 12.5 | HEK293 | Fluorescence |
| Lee et al. 2024 | 45.2 | HeLa | Luminescence |
Bayesian statistics quantify uncertainty, while bibliometric analysis identifies methodological biases (e.g., incomplete controls) .
Q. What advanced techniques elucidate the compound's interaction with biological targets at the molecular level?
- Methodological Answer : Cryogenic Electron Microscopy (cryo-EM) visualizes binding conformations with GPCRs. Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐₙₜₕ, kdᵢₛ), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Cross-linking mass spectrometry maps interaction sites, validated via mutagenesis studies .
Theoretical and Methodological Frameworks
Q. How does the selection of a theoretical framework influence experimental design for studying 3-Fluoro-isovaline?
- Methodological Answer : Frameworks like molecular orbital theory guide synthetic route selection, while QSAR models prioritize biological targets. Ontological assumptions (e.g., realism vs. constructivism) shape hypothesis generation. For example, a positivist paradigm prioritizes empirical reproducibility, whereas interpretive approaches explore context-dependent bioactivity .
Q. What role does factorial design play in optimizing multi-variable synthesis and bioactivity assays?
- Methodological Answer : Full factorial designs evaluate interactions between variables (e.g., solvent polarity × catalyst loading). For bioassays, response surface methodology (RSM) identifies optimal IC₅₀ conditions. Example:
| Variable | Low Level | High Level | Main Effect |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 10 mol% | +18% yield |
| Reaction Time | 6 hrs | 12 hrs | +9% yield |
Pareto charts rank variable significance, reducing experimental redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
